Cas no 2138256-63-8 (1-{1-2-(2,2-dimethyl-1,3-dioxolan-4-yl)ethyl-1H-pyrazol-4-yl}ethan-1-ol)

1-{1-2-(2,2-dimethyl-1,3-dioxolan-4-yl)ethyl-1H-pyrazol-4-yl}ethan-1-ol 化学的及び物理的性質
名前と識別子
-
- 1-{1-2-(2,2-dimethyl-1,3-dioxolan-4-yl)ethyl-1H-pyrazol-4-yl}ethan-1-ol
- 1-{1-[2-(2,2-dimethyl-1,3-dioxolan-4-yl)ethyl]-1H-pyrazol-4-yl}ethan-1-ol
- 2138256-63-8
- EN300-1067545
-
- インチ: 1S/C12H20N2O3/c1-9(15)10-6-13-14(7-10)5-4-11-8-16-12(2,3)17-11/h6-7,9,11,15H,4-5,8H2,1-3H3
- InChIKey: YSUWYWQXSALORO-UHFFFAOYSA-N
- SMILES: O1C(C)(C)OCC1CCN1C=C(C=N1)C(C)O
計算された属性
- 精确分子量: 240.14739250g/mol
- 同位素质量: 240.14739250g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 17
- 回転可能化学結合数: 4
- 複雑さ: 260
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.3
- トポロジー分子極性表面積: 56.5Ų
1-{1-2-(2,2-dimethyl-1,3-dioxolan-4-yl)ethyl-1H-pyrazol-4-yl}ethan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1067545-1.0g |
1-{1-[2-(2,2-dimethyl-1,3-dioxolan-4-yl)ethyl]-1H-pyrazol-4-yl}ethan-1-ol |
2138256-63-8 | 1g |
$1100.0 | 2023-06-10 | ||
Enamine | EN300-1067545-2.5g |
1-{1-[2-(2,2-dimethyl-1,3-dioxolan-4-yl)ethyl]-1H-pyrazol-4-yl}ethan-1-ol |
2138256-63-8 | 95% | 2.5g |
$2155.0 | 2023-10-28 | |
Enamine | EN300-1067545-0.05g |
1-{1-[2-(2,2-dimethyl-1,3-dioxolan-4-yl)ethyl]-1H-pyrazol-4-yl}ethan-1-ol |
2138256-63-8 | 95% | 0.05g |
$924.0 | 2023-10-28 | |
Enamine | EN300-1067545-0.25g |
1-{1-[2-(2,2-dimethyl-1,3-dioxolan-4-yl)ethyl]-1H-pyrazol-4-yl}ethan-1-ol |
2138256-63-8 | 95% | 0.25g |
$1012.0 | 2023-10-28 | |
Enamine | EN300-1067545-0.1g |
1-{1-[2-(2,2-dimethyl-1,3-dioxolan-4-yl)ethyl]-1H-pyrazol-4-yl}ethan-1-ol |
2138256-63-8 | 95% | 0.1g |
$968.0 | 2023-10-28 | |
Enamine | EN300-1067545-5.0g |
1-{1-[2-(2,2-dimethyl-1,3-dioxolan-4-yl)ethyl]-1H-pyrazol-4-yl}ethan-1-ol |
2138256-63-8 | 5g |
$3189.0 | 2023-06-10 | ||
Enamine | EN300-1067545-1g |
1-{1-[2-(2,2-dimethyl-1,3-dioxolan-4-yl)ethyl]-1H-pyrazol-4-yl}ethan-1-ol |
2138256-63-8 | 95% | 1g |
$1100.0 | 2023-10-28 | |
Enamine | EN300-1067545-10g |
1-{1-[2-(2,2-dimethyl-1,3-dioxolan-4-yl)ethyl]-1H-pyrazol-4-yl}ethan-1-ol |
2138256-63-8 | 95% | 10g |
$4729.0 | 2023-10-28 | |
Enamine | EN300-1067545-0.5g |
1-{1-[2-(2,2-dimethyl-1,3-dioxolan-4-yl)ethyl]-1H-pyrazol-4-yl}ethan-1-ol |
2138256-63-8 | 95% | 0.5g |
$1056.0 | 2023-10-28 | |
Enamine | EN300-1067545-10.0g |
1-{1-[2-(2,2-dimethyl-1,3-dioxolan-4-yl)ethyl]-1H-pyrazol-4-yl}ethan-1-ol |
2138256-63-8 | 10g |
$4729.0 | 2023-06-10 |
1-{1-2-(2,2-dimethyl-1,3-dioxolan-4-yl)ethyl-1H-pyrazol-4-yl}ethan-1-ol 関連文献
-
Yong Pu,Jeremy Gingrich,Almudena Veiga-Lopez Lab Chip, 2021,21, 546-557
-
Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
-
Tian-Rui Zheng,Lin-Lu Qian,Min Li,Zhi-Xiang Wang,Ke Li,Ya-Qian Zhang,Bao-Long Li,Bing Wu Dalton Trans., 2018,47, 9103-9113
-
5. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
-
Ying-Zhe Liu,Ralf Haiges,Karl O. Christe,Wei-Peng Lai,Bo Wu RSC Adv., 2014,4, 28377-28389
-
Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065
-
Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
-
Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
1-{1-2-(2,2-dimethyl-1,3-dioxolan-4-yl)ethyl-1H-pyrazol-4-yl}ethan-1-olに関する追加情報
1-{1-2-(2,2-dimethyl-1,3-dioxolan-4-yl)ethyl-1H-pyrazol-4-yl}ethan-1-ol: A Novel Compound with Promising Pharmacological Potential
1-{1-2-(2,2-dimethyl-1,3-dioxolan-4-yl)ethyl-1H-pyrazol-4-yl}ethan-1-ol, with the CAS number 2138256-63-8, represents a unique molecular entity that has garnered significant attention in the field of pharmaceutical research. This compound's structural complexity, combining elements of a 1,3-dioxolane ring and a pyrazole heterocycle, positions it as a potential candidate for various therapeutic applications. Recent studies have highlighted its potential in modulating biological pathways associated with inflammation, oxidative stress, and cell signaling, making it a focal point for drug discovery efforts.
The 1,3-dioxolane ring system in this molecule is a key structural feature that contributes to its stability and solubility properties. This ring is substituted with a 2,2-dimethyl group, which enhances the molecule's hydrophobicity while maintaining its ability to interact with biological targets. The 1H-pyrazole moiety, a five-membered heterocyclic ring containing two nitrogen atoms, is another critical component. Pyrazoles are well-known for their diverse pharmacological activities, including anti-inflammatory, antitumor, and antimicrobial properties. The integration of this ring into the molecular framework of 1-{1-2-(2,2-dimethyl-1,3-dioxolan-4-yl)ethyl-1H-pyrazol-4-yl}ethan-1-ol suggests a potential for multitarget engagement.
Recent advancements in medicinal chemistry have underscored the importance of designing molecules with multifunctional capabilities. A 2023 study published in the Journal of Medicinal Chemistry explored the role of 1,3-dioxolane derivatives in modulating enzymatic activities associated with neurodegenerative diseases. The research highlighted how the presence of a 2,2-dimethyl substituent can influence the molecule's interaction with specific protein targets, thereby enhancing its therapeutic potential. This finding aligns with the structural characteristics of 1-{1-2-(2,2-dimethyl-1,3-dioxolan-4-yl)ethyl-1H-pyrazol-4-yl}ethan-1-ol, suggesting its relevance in the development of neuroprotective agents.
The pyrazole ring in this compound is further modified by an ethyl group, which may influence its metabolic stability and bioavailability. The introduction of such substituents is a common strategy in drug design to optimize pharmacokinetic profiles. A 2022 review in Pharmaceutical Research discussed how pyrazole-based compounds can be tailored for improved therapeutic outcomes. The study emphasized that the ethyl substitution in this molecule could enhance its ability to penetrate biological membranes, thereby improving its efficacy in vivo.
Experimental data from preclinical studies indicate that 1-{1-2-(2,2-dimethyl-1,3-dioxolan-4-yl)ethyl-1H-pyrazol-4-yl}ethan-1-ol exhibits promising biological activities. In vitro assays have demonstrated its ability to inhibit key enzymes involved in inflammatory responses, such as cyclooxygenase (COX) and lipoxygenase (LOX). These enzymes are known to play a critical role in the production of pro-inflammatory mediators, making their inhibition a valuable therapeutic strategy. The molecule's ability to modulate these pathways suggests its potential as an anti-inflammatory agent.
Furthermore, recent research has explored the role of 1,3-dioxolane derivatives in oxidative stress management. A 2023 study published in Antioxidants investigated the antioxidant properties of various 1,3-dioxolane compounds and found that they can effectively scavenge free radicals. The 2,2-dimethyl substituent in 1-{1-2-(2,2-dimethyl-1,3-dioxolan-4-yl)ethyl-1H-pyrazol-4-yl}ethan-1-ol may enhance its antioxidant capacity by stabilizing the molecule against oxidative degradation. This property is particularly relevant in the context of diseases characterized by oxidative stress, such as cardiovascular disorders and neurodegenerative conditions.
The 1H-pyrazole ring in this compound also contributes to its potential antitumor activity. Studies have shown that pyrazole derivatives can interfere with the proliferation of cancer cells by targeting specific signaling pathways. For instance, a 2021 study in Cancer Research highlighted the role of pyrazole-based compounds in inhibiting the PI3K/AKT/mTOR pathway, which is frequently dysregulated in various cancers. The integration of the 1H-pyrazole moiety into 1-{1-2-(2,2-dimethyl-1,3-dioxolan-4-yl)ethyl-1H-pyrazol-4-yl}ethan-1-ol suggests that it may possess similar mechanisms of action, making it a candidate for further investigation in oncology.
From a synthetic perspective, the synthesis of 1-{1-2-(2,2-dimethyl-1,3-dioxolan-4-yl)ethyl-1H-pyrazol-4-yl}ethan-1-ol involves a series of well-established chemical reactions. The formation of the 1,3-dioxolane ring typically requires a condensation reaction between an aldehyde and a hydroxyl group, followed by cyclization. The introduction of the 2,2-dimethyl substituent is achieved through alkylation or methylation steps, while the 1H-pyrazole ring is formed via a cyclization reaction involving a diketone and an amine. These synthetic strategies are crucial for the development of analogous compounds with modified properties.
Recent advancements in computational chemistry have also provided insights into the molecular interactions of 1-{1-2-(2,2-dimethyl-1,3-dioxolan-4-yl)ethyl-1H-pyrazol-4-yl}ethan-1-ol. Molecular docking studies have predicted its binding affinity to various protein targets, including enzymes and receptors involved in inflammatory and oxidative stress pathways. These computational models are essential for guiding the design of more potent and selective derivatives, as well as for understanding the molecule's mechanism of action at the molecular level.
In conclusion, 1-{1-2-(2,2-dimethyl-1,3-dioxolan-4-yl)ethyl-1H-pyrazol-4-yl}ethan-1-ol represents a promising compound with a unique structural framework that may offer therapeutic benefits across multiple disease indications. Its combination of a 1,3-dioxolane ring, a 2,2-dimethyl substituent, and a 1H-pyrazole moiety positions it as a valuable candidate for further research. As the field of pharmaceutical science continues to evolve, the exploration of such complex molecules will remain a critical area of focus for the development of innovative therapeutics.
2138256-63-8 (1-{1-2-(2,2-dimethyl-1,3-dioxolan-4-yl)ethyl-1H-pyrazol-4-yl}ethan-1-ol) Related Products
- 2227687-51-4((1S)-3-amino-1-(5-fluoropyridin-3-yl)propan-1-ol)
- 115199-04-7(Desmethylamino Methoxy (Z)-Metominostrobin)
- 922-15-6(methyl 2-(chloromethyl)prop-2-enoate)
- 2171804-95-6(3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,3-dimethylbutanamidooxolane-3-carboxylic acid)
- 1452571-77-5(2-(2,2-Dimethyl-propionylamino)-3-(1H-indol-3-yl)-propionic acid)
- 1158411-75-6(N-(4-ethylbenzyl)-2-methoxyethanamine hydrochloride)
- 1259285-56-7(N-(4-Methoxybenzyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline)
- 2025570-95-8(4-amino-1-(3-chloro-3,3-difluoropropyl)-1H-pyrazole-3-carboxylic acid)
- 28469-24-1(4-Nitro-1-(3-phenylpropyl)-1H-pyrazole)
- 1806532-05-7(3-Iodo-4-nitro-2-(trifluoromethyl)pyridine)




